7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione: is a complex heterocyclic compound that belongs to the purine and triazine families. This compound is notable for its unique structure, which combines a purine core with a triazine ring, making it a subject of interest in various fields of scientific research, including medicinal chemistry, material science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the triazine ring through cyclization reactions. Key steps include:
Formation of the Purine Core: This can be achieved through the condensation of guanine derivatives with appropriate aldehydes or ketones.
Cyclization: The triazine ring is introduced via cyclization reactions, often involving reagents such as hydrazine or its derivatives.
Functionalization: The benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Scientific Research Applications
7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with nucleic acids, potentially disrupting DNA or RNA synthesis and function.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione: shares structural similarities with other purine and triazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined purine-triazine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
7-benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-10-8-21-12-13(17-15(21)19-18-10)20(2)16(24)22(14(12)23)9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDSXTVRGSEOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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